REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].[I:9]I>C(Cl)Cl.FC(F)(F)S([O-])(=O)=O.[Ag+]>[I:9][C:6]1[CH:5]=[CH:4][C:3]([CH3:8])=[C:2]([CH3:1])[CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
silver trifluoromethanesulfonate
|
Quantity
|
2.56 g
|
Type
|
catalyst
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Ag+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 7 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a Celite pad
|
Type
|
WASH
|
Details
|
washed with fresh CH2Cl2 (2×20 ml)
|
Type
|
WASH
|
Details
|
were washed with 5% Na2SO3, H2O, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness under reduced pressure
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=C(C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |